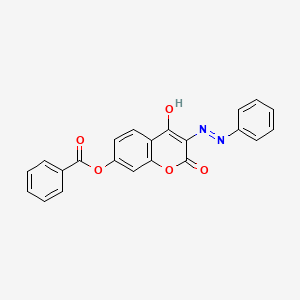
BAY1143572
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BAY1143572 is a highly selective, potent and orally available inhibitor of PTEFb/CDK9 currently in Phase I. This compound inhibits MYC and shows convincing anti-tumor activity in multiple xenograft models by the induction of apoptosis. BAY 1143572 had potent
Aplicaciones Científicas De Investigación
Empirical Bayes Analysis in Microarray Experiments
BAY1143572's relevance in microarray experiments is highlighted by the use of empirical Bayes models for data analysis. These models are instrumental in dealing with large datasets, like those produced by microarrays, by efficiently reducing data to manageable summaries and making simultaneous inferences. This approach is crucial for assessing genetic effects, as seen in research studying the effects of ionizing radiation on human genes (Efron et al., 2001).
Role in RNA-Seq Gene Expression Studies
In RNA-Seq gene expression studies, Bayesian statistical frameworks are used for analyzing read counts. This approach facilitates the analysis of complex experiments with biological variations and technical variations associated with sequencing technologies. By allowing for gene-specific variability estimation, it provides a nuanced understanding of gene expression in various conditions, including cancer studies (McCarthy, Chen, & Smyth, 2012).
Utilization in Esophageal Adenocarcinoma Research
This compound, as a CDK9 inhibitor, has shown significant potential in esophageal adenocarcinoma research. It exhibits antiproliferative and proapoptotic effects, and in combination with other agents, it demonstrates synergistic effects against cancer cells. Its influence on gene expression, particularly on MCL-1, a gene involved in cancer cell survival, has been a focal point of research. This emphasizes this compound's role in targeting specific molecular pathways in cancer therapy (Tong et al., 2019).
Bayesian Methods in Genetics and Genomics
Bayesian methods, relevant to the understanding of this compound's applications, are increasingly used in genetics and genomics. These methods integrate prior knowledge into data analysis, crucial for interpreting genetic data. The computational power required for these analyses, which was once a limitation, has been largely overcome, making Bayesian approaches a mainstay in genetic research (Beaumont & Rannala, 2004).
Bayesian Modelling in Population Genetics
In population genetics, enhanced Bayesian modelling methods, such as those potentially applicable to this compound research, have been developed. These methods are essential for analyzing the genetic structure of populations and have been implemented in software like BAPS. This advancement in Bayesian modelling is vital for handling the increasing amounts of molecular data in genetics (Corander et al., 2008).
Propiedades
Fórmula molecular |
C31H44N4O2 |
|---|---|
Apariencia |
Solid powder |
Sinónimos |
BAY1143572; BAY 1143572; BAY-1143572.; unknown |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-amino-3-benzyl-3H-purin-8-yl)sulfanyl]ethanol](/img/structure/B1191503.png)
![6-Benzoyl-3,4-diphenylthieno[2,3-c]pyridazine-5-ol](/img/structure/B1191509.png)
![2-[N-(2-{[1-(2-hydroxyphenyl)ethylidene]amino}cyclohexyl)ethanimidoyl]phenol](/img/structure/B1191512.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]thiourea](/img/structure/B1191518.png)
![N-allyl-N'-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]thiourea](/img/structure/B1191519.png)
![7-allyl-6-hydroxy-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-8-one](/img/structure/B1191522.png)

